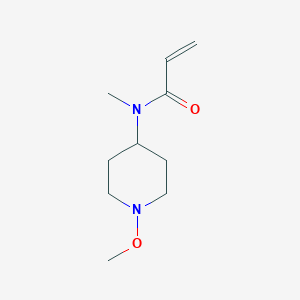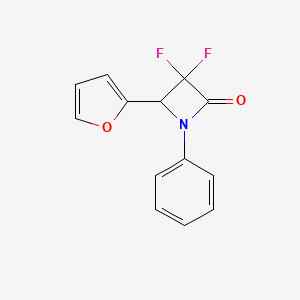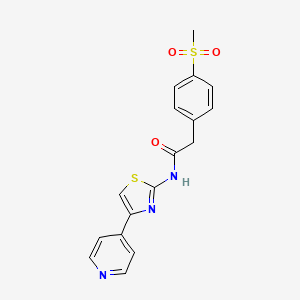
3-(2-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-(2-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one involves multiple steps and the introduction of various functional groups to achieve the desired molecular structure. For instance, the synthesis of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives includes the creation of novel compounds with substitutions on the arylpiperazine moiety and benzo[b]thiophene ring to evaluate their affinity towards 5-HT1A receptors . Similarly, the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine involves electrophilic fluorination and palladium-catalyzed reactions to introduce a trimethylstannyl leaving group . These methods demonstrate the complexity and precision required in synthesizing fluorophenyl compounds with specific biological targets.
Molecular Structure Analysis
The molecular structure of compounds similar to the one is often characterized using various spectroscopic techniques. For example, vibrational spectroscopy (FT-IR and Laser-Raman) and computational analysis (M06-2X and B3LYP) have been used to investigate the structure of 4-(3-fluorophenyl)-1-(propan-2-ylidene)-thiosemicarbazone, providing insights into the geometric parameters and vibrational frequencies . Additionally, crystal structure and DFT calculations, along with Hirshfeld surface analysis, have been employed to understand the conformation of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, revealing the orientation of substituents and intermolecular interactions within the crystal lattice .
Chemical Reactions Analysis
The chemical reactions involving fluorophenyl compounds are diverse and can lead to various biological activities. For instance, the synthesis of 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones with neuroleptic activity involves the introduction of heterocyclic substituents on the piperidine ring, which significantly affects their neuroleptic properties . The reactivity of these compounds is crucial for their potential as psychotropic agents, with some showing less liability for extrapyramidal side effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorophenyl compounds are determined by their molecular structure and substituents. The introduction of a fluorine atom can significantly affect the compound's lipophilicity, electronic distribution, and overall reactivity. For example, the presence of a fluorine atom in the 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones contributes to their antimicrobial activity, which was evaluated after their synthesis . The NMR characteristics and conformational analysis of (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one derivatives also provide valuable information about their chemical environment and potential interactions .
Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structures
The crystal and molecular structures of compounds related to 3-(2-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one have been extensively studied to understand their conformation and interactions. For example, the crystal structures of threo-ifenprodil and related biologically active compounds have been determined, providing insights into their molecular conformations and the overall shapes of the molecules, which are defined by the dihedral angles between the terminal aromatic rings (Kubicki & Codding, 2003). Similarly, the synthesis and crystal structure of derivatives such as 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one have been reported, highlighting the chair conformation of the piperidine ring and the orientation of the substituents (Anitha et al., 2020).
Synthesis and Chemical Properties
The synthesis of related compounds involves various chemical strategies and provides insights into the chemical properties and potential applications of these molecules. For instance, the synthesis of compounds like Fluspirilen and Penfluridol involves key intermediates with structural similarities to 3-(2-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one, showcasing the importance of the synthesis pathway in obtaining neuroleptic agents (Botteghi et al., 2001).
Potential Biological Activities
The structural features of 3-(2-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one and its derivatives suggest potential biological activities, which are explored through various studies. For example, compounds with a 3-phenylpiperazinyl-1-trans-propene structure have been synthesized and evaluated for their cytotoxic activity against tumor cell lines, highlighting the potential of structurally related compounds in cancer research (Naito et al., 2005). Furthermore, the synthesis and docking studies of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives on 5-HT1A serotonin receptors reveal the potential of these compounds in the development of new therapeutic agents (Pessoa‐Mahana et al., 2012).
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-1-(4-thiophen-2-ylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNOS/c19-16-5-2-1-4-14(16)7-8-18(21)20-11-9-15(10-12-20)17-6-3-13-22-17/h1-6,13,15H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLXDJSBPUVCNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one](/img/structure/B2542701.png)
![methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate](/img/structure/B2542702.png)
![3,6-dichloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2542703.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2542706.png)




![2-hydroxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one](/img/structure/B2542714.png)
![2-(2-Oxo-1,3-benzoxazol-3-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2542715.png)

![5-Methyl-4-phenyl-2-[5-[2-(trifluoromethoxy)phenoxy]furan-2-yl]-1H-imidazole](/img/structure/B2542720.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)cinnamamide](/img/structure/B2542723.png)